molecular formula C6H10N4 B576585 N4,N4-dimethylpyrimidine-4,5-diamine CAS No. 13784-16-2

N4,N4-dimethylpyrimidine-4,5-diamine

Cat. No.: B576585
CAS No.: 13784-16-2
M. Wt: 138.174
InChI Key: YOIVMQAJLCWUEC-UHFFFAOYSA-N
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Description

N4,N4-Dimethylpyrimidine-4,5-diamine (CAS: 130623-81-3) is a substituted pyrimidine derivative with dimethylamine groups at the N4 position and amino groups at positions 4 and 5 of the pyrimidine ring. Its molecular formula is C6H10ClN4 (if considering a chloro-substituted variant, as per ) or C6H10N4 (non-chlorinated form).

For example, 6-chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine is prepared by reacting 4,6-dichloro-5-nitropyrimidine with N-methylaniline in the presence of triethylamine .

Properties

IUPAC Name

4-N,4-N-dimethylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIVMQAJLCWUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13784-16-2
Record name 4-N,4-N-dimethylpyrimidine-4,5-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dimethylpyrimidine-4,5-diamine typically involves the reaction of pyrimidine derivatives with dimethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N4,N4-dimethylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N4,N4-dimethylpyrimidine-4,5-diamine has several scientific research applications:

    Chemistry: It is used as a reference substance for drug impurities and reagents.

    Biology: The compound is employed in biological studies to investigate its effects on various biological pathways.

    Industry: The compound is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N4,N4-dimethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Diamines

Structural and Molecular Comparisons

The following table summarizes key structural and molecular attributes of N4,N4-dimethylpyrimidine-4,5-diamine and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Notable Features
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine Cl (6), N4-(CH3)2, NH2 (4,5) C6H10ClN4 188.63 130623-81-3 Chloro substituent enhances electrophilicity
6-Chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine Cl (6), N4-(CH3)(Ph), NH2 (4,5) C11H11ClN4 234.69 - Dihedral angle: 66.62° between rings
6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine Cl (6,4-Ph), NH2 (4,5) C10H8Cl2N4 267.11 103505-49-3 Increased lipophilicity due to Cl-Ph group
2-Chloro-6-methylpyrimidine-4,5-diamine Cl (2), CH3 (6), NH2 (4,5) C5H7ClN4 158.59 63211-98-3 Methyl group at position 6 sterically hinders reactivity
N4-Methyl-6-pyrrolidin-1-ylpyrimidine-4,5-diamine Pyrrolidinyl (6), NH2 (4,5) C9H16N6 208.27 - Pyrrolidinyl enhances solubility in polar solvents
Key Observations:
  • Substituent Effects : Chloro groups (e.g., at position 6) increase electrophilicity, facilitating nucleophilic substitution reactions. Bulky substituents like phenyl () or cyclopentyl () groups influence steric hindrance and molecular conformation .
  • Hydrogen Bonding : In 6-chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine, N–H···N hydrogen bonds (D···A = 3.0993 Å) stabilize the crystal lattice . Dimethylamine groups in N4,N4-dimethyl derivatives may reduce hydrogen-bonding capacity compared to primary amines.
  • Dihedral Angles : The dihedral angle between the pyrimidine and phenyl rings in 6-chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine is 66.62° , affecting π-π stacking interactions .

Crystal Structure Insights

  • 6-Chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine: Monoclinic crystal system (space group P21/c) with unit cell parameters a = 9.5887 Å, b = 9.948 Å, c = 12.671 Å, β = 109.63°. The structure is stabilized by intermolecular N–H···N hydrogen bonds .
  • 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine: Features hydrogen-bonded chains via amino groups and pyrimidine N atoms, common in supramolecular chemistry applications .

Biological Activity

N4,N4-Dimethylpyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, including anticancer and antiviral properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H10N4 and a molecular weight of approximately 142.17 g/mol. Its structure includes two methyl groups attached to the nitrogen atoms at the 4th position of the pyrimidine ring, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves interaction with enzymes responsible for nucleic acid synthesis, which is crucial for cancer cell growth.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A549 (Lung)15Inhibition of DNA synthesis
HeLa (Cervical)10Induction of apoptosis
MCF-7 (Breast)12Cell cycle arrest

Antiviral Activity

This compound has also been studied for its potential antiviral properties. It has shown efficacy against several viral strains by disrupting viral replication processes. The compound's ability to interfere with RNA synthesis makes it a candidate for further investigation in antiviral drug development.

Table 2: Summary of Antiviral Activity Studies

Study ReferenceVirus TypeEC50 (µM)Mechanism of Action
Influenza A8Inhibition of viral RNA polymerase
HIV5Disruption of reverse transcription
Hepatitis C7Inhibition of NS5B polymerase

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in nucleic acid metabolism, thereby inhibiting DNA and RNA synthesis.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Interference with Viral Replication : By targeting viral polymerases, it disrupts the replication cycle of viruses.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study involving A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Case Study 2 : Research on HIV-infected cells showed that the compound decreased viral load significantly by inhibiting reverse transcriptase activity.

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